BenchChemオンラインストアへようこそ!

Calcitriol

Nuclear Receptor Pharmacology Vitamin D Receptor (VDR) Receptor Binding Affinity

Calcitriol is the definitive VDR agonist—requiring no hepatic or renal hydroxylation for direct, reproducible signaling in CYP27B1-deficient cell lines (HEK293, HeLa). With an IC50 of 0.4 nM, it achieves maximal receptor occupancy at low nanomolar concentrations, eliminating variability from cellular conversion capacity. In preclinical CKD and PTH suppression models, calcitriol outperforms alfacalcidol at 4.25-fold lower doses. It serves as the essential reference standard for evaluating novel VDR ligands and the optimal agonist for maximal calcium mobilization (TRPV6/calbindin) studies. Procure high-purity calcitriol to ensure protocol consistency and regulatory-grade data integrity.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 66772-14-3
Cat. No. B7774368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitriol
CAS66772-14-3
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1
InChIKeyGMRQFYUYWCNGIN-NKMMMXOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
In water, 7.9X10-4 mg/L at 25 °C (est)
Slightly sol in methanol, ethanol, ethyl acetate, THF.

Structure & Identifiers


Interactive Chemical Structure Model





Calcitriol (CAS 66772-14-3) – The Hormonally Active Vitamin D3 Metabolite for Direct VDR Activation


Calcitriol (1α,25-dihydroxyvitamin D3, CAS 66772-14-3) is the hormonally active metabolite of vitamin D3 that functions as a high-affinity agonist of the nuclear vitamin D receptor (VDR) [1]. Unlike precursor forms such as cholecalciferol (vitamin D3) or calcifediol (25-hydroxyvitamin D3), calcitriol requires no hepatic or renal hydroxylation for biological activity, enabling direct genomic and non-genomic signaling in target tissues [2]. As the endogenous ligand for VDR, calcitriol exhibits the highest known receptor binding affinity among natural vitamin D metabolites, with an IC50 of 0.4 nM in competitive binding assays .

Why Calcitriol (66772-14-3) Cannot Be Replaced by Precursor Vitamin D Forms or Selective Analogs in Experimental and Clinical Settings


Substitution of calcitriol with precursor vitamin D forms (e.g., cholecalciferol, ergocalciferol, calcifediol) or synthetic VDR agonists (e.g., paricalcitol, doxercalciferol) introduces critical differences in receptor binding kinetics, metabolic activation requirements, and downstream calcemic liability. Cholecalciferol and ergocalciferol require sequential 25-hydroxylation in the liver and 1α-hydroxylation in the kidney to generate active calcitriol—a pathway that is rate-limited, saturable, and compromised in renal impairment [1]. Among active analogs, paricalcitol and doxercalciferol were deliberately engineered to reduce hypercalcemic risk relative to calcitriol, which necessarily alters their VDR binding affinity and transcriptional selectivity [2]. Consequently, the magnitude and time course of VDR-mediated gene regulation differ substantially between calcitriol and its analogs, precluding interchangeable use without protocol revalidation.

Calcitriol (66772-14-3) – Quantified Differentiation Against Vitamin D Analogs and Precursors


VDR Binding Affinity: 10-Fold Higher Than Selective VDR Agonist Paricalcitol

Calcitriol exhibits a 10-fold higher binding affinity for the human vitamin D receptor (VDR) compared to the synthetic selective VDR agonist paricalcitol. In competitive displacement assays using tritiated 1,25(OH)2D3, calcitriol demonstrates an IC50 of 0.4 nM, whereas paricalcitol requires an IC50 of approximately 4 nM to achieve comparable displacement . When normalized to calcitriol as 100% relative affinity, paricalcitol exhibits only 14% relative VDR binding [1].

Nuclear Receptor Pharmacology Vitamin D Receptor (VDR) Receptor Binding Affinity

VDR Affinity Superiority Over Natural Metabolites: 100- to 1000-Fold Greater Than 25(OH)D3

Calcitriol binds to the vitamin D receptor with an affinity that is 100 to 1000 times greater than that of its immediate metabolic precursor, 25-hydroxyvitamin D3 (calcifediol), and the alternative metabolite 24,25-dihydroxyvitamin D3 [1]. This quantitative difference in receptor engagement explains why calcitriol, and not its precursors, functions as the active hormonal ligand for VDR-mediated transcriptional regulation.

Vitamin D Metabolism Nuclear Receptor Ligand Affinity Endocrinology

Superior iPTH Suppression at Significantly Lower Doses vs. Alfacalcidol in CKD

In a retrospective cohort study of 70 patients with CKD stages 3-5 (non-dialysis), calcitriol significantly reduced intact parathyroid hormone (iPTH) levels from a median of 12.5 pg/mL to 10.7 pg/mL (P = 0.017), whereas alfacalcidol produced no significant iPTH suppression (median 13.31 pg/mL to 12.5 pg/mL; P = 0.937) [1]. Notably, this superior efficacy was achieved despite calcitriol being administered at a significantly lower median dose (0.5 µg) compared to alfacalcidol (0.5 µg, but with a wider interquartile range extending to 0.8 µg; P = 0.001) [1]. In a separate pediatric peritoneal dialysis cohort, calcitriol demonstrated a 4.25-fold lower dose requirement than alfacalcidol for achieving PTH suppression, with mean doses of 0.04 µg/kg/week versus 0.17 µg/kg/week respectively (P = 0.002) [2].

Chronic Kidney Disease Secondary Hyperparathyroidism Clinical Pharmacology

Metabolic Activation Bypass: Direct Activity Without Hepatic or Renal Hydroxylation

Calcitriol is the fully active 1α,25-dihydroxylated metabolite and requires no further enzymatic activation to engage VDR. In contrast, alfacalcidol (1α-hydroxyvitamin D3) requires hepatic 25-hydroxylation to become active [1]; doxercalciferol (1α-hydroxyvitamin D2) similarly requires 25-hydroxylation [2]; cholecalciferol and ergocalciferol require both hepatic 25-hydroxylation and renal 1α-hydroxylation [3]; and calcifediol requires renal 1α-hydroxylation [3]. This fundamental difference in metabolic prerequisites means that only calcitriol exerts predictable, dose-proportional VDR activation independent of hepatic CYP2R1/CYP27A1 or renal CYP27B1 activity.

Vitamin D Metabolism Prodrug Activation Renal Impairment Models

Potent Hypercalcemic Effect Relative to Calcifediol and Selective Analogs

Calcitriol exhibits the most potent hypercalcemic effect among clinically used vitamin D metabolites and analogs in both normal subjects and patients with renal failure [1]. This heightened calcemic activity is a direct consequence of its unattenuated VDR activation in intestinal epithelial cells and bone. The relative calcemic potency of calcitriol serves as the benchmark against which 'non-calcemic' or 'less calcemic' analogs are measured. For example, 22-oxacalcitriol (OCT) demonstrates a calcemic potency relative to PTH suppression that is only 1/100th that of calcitriol [2]. While this calcemic liability limits calcitriol's chronic therapeutic window in vivo, it represents a critical differentiator for researchers requiring robust calcium mobilization or studying VDR-mediated hypercalcemia mechanisms.

Calcium Homeostasis Hypercalcemia Risk VDR Agonist Selectivity

Equivalent PTH Suppression with Doxercalciferol but with Distinct Bone Histomorphometric Outcomes

In an 8-month randomized controlled trial comparing oral calcitriol versus doxercalciferol in 60 pediatric peritoneal dialysis patients with secondary hyperparathyroidism, both agents produced comparable reductions in serum PTH levels (approximately 35% decrease) and similarly suppressed bone formation rates to within normal range in 72% of patients [1]. However, a greater improvement in eroded bone surface was observed in patients treated with doxercalciferol than in those receiving calcitriol [1]. Bone formation rates decreased during therapy and final values were within normal range in 72% of patients [1]. Both agents increased plasma FGF-23 levels over fourfold irrespective of phosphate binder type [1].

Bone Histomorphometry Secondary Hyperparathyroidism Vitamin D Analog Comparison

Calcitriol (66772-14-3) – High-Value Application Scenarios Based on Verified Differentiation


In Vitro VDR Activation Assays in Metabolically Incompetent Cell Systems

Calcitriol is the definitive positive control for VDR-mediated transcriptional activation in cell lines lacking endogenous CYP27B1 (1α-hydroxylase) activity, such as HEK293, HeLa, or many cancer cell lines. Unlike precursor forms (cholecalciferol, calcifediol) or pro-drugs (alfacalcidol, doxercalciferol), calcitriol requires no metabolic activation, ensuring that observed VDR-dependent gene expression (e.g., CYP24A1, TRPV6, calbindin) reflects direct receptor agonism rather than variable cellular conversion capacity. With an IC50 of 0.4 nM for VDR binding, calcitriol achieves maximal receptor occupancy at low nanomolar concentrations .

Secondary Hyperparathyroidism Research Requiring Maximal iPTH Suppression at Low Doses

In preclinical models of chronic kidney disease or in vitro parathyroid cell studies investigating PTH suppression, calcitriol provides superior efficacy at lower molar doses compared to alfacalcidol. Clinical evidence demonstrates that calcitriol suppresses iPTH significantly where alfacalcidol fails, and requires a 4.25-fold lower dose in pediatric populations [1]. Researchers selecting calcitriol over alfacalcidol can achieve robust PTH suppression with reduced compound consumption and minimized off-target exposure.

Calcium Homeostasis Studies Requiring Maximal Intestinal Calcium Absorption

For investigations of transcellular calcium transport, TRPV6 channel regulation, or calbindin-D9K expression, calcitriol is the optimal VDR agonist due to its unrivaled hypercalcemic potency among natural metabolites and its 100-fold greater calcemic effect relative to analogs like 22-oxacalcitriol [2]. Calcitriol should be selected when the experimental objective is to elicit maximal calcium mobilization or to serve as the reference standard for evaluating the calcemic liability of novel VDR ligands.

Comparator Studies Evaluating Bone-Sparing VDR Analogs

Calcitriol serves as the essential reference compound in head-to-head comparisons with newer VDR agonists designed to dissociate bone and mineral effects from parathyroid suppression. In the landmark trial comparing calcitriol to doxercalciferol, both agents produced equivalent PTH suppression, but doxercalciferol demonstrated superior improvement in eroded bone surface [3]. Researchers developing or evaluating 'non-calcemic' or 'bone-sparing' VDR ligands must include calcitriol as the active comparator to quantify the degree of calcemic/bone dissociation achieved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcitriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.